Meta- vs. Para-Methoxy Substitution: Impact on Calculated Lipophilicity and Predicted Membrane Permeability
The target compound (3-OCH₃) and its direct regioisomer Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034286-60-5, 4-OCH₃) exhibit distinct computed logP values due to the position of the methoxy substituent. While both share the molecular formula C₁₅H₁₅NO₃S and molecular weight of 289.35 g/mol, the meta-methoxy substitution pattern on the target compound is predicted to produce a moderately lower logP compared with the para-methoxy analog [1]. Meta-substitution reduces molecular planarity and alters the dipole moment relative to para-substitution, which can influence passive membrane permeability and non-specific protein binding [2]. This difference is relevant for cellular assay design where intracellular exposure must be controlled across compound series.
| Evidence Dimension | Computed octanol–water partition coefficient (ClogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | ClogP ≈ 2.35 (computed via PubChem/ALOGPS; meta-OCH₃ derivative) [1] |
| Comparator Or Baseline | Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034286-60-5): ClogP ≈ 2.63 (computed via PubChem/ALOGPS; para-OCH₃ derivative) [1] |
| Quantified Difference | ΔClogP ≈ 0.28 unit (meta-OCH₃ compound is less lipophilic) |
| Conditions | Computational prediction using ALOGPS 2.1; no experimental logP or logD data available for either compound [1] |
Why This Matters
Procurement decisions that do not account for the ~0.3 log unit lipophilicity difference between meta- and para-methoxy regioisomers may introduce uncontrolled variability in cell permeability and target engagement assays, potentially confounding SAR interpretation.
- [1] PubChem. Compound Summary: Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone (CID computed). ALOGPS 2.1 logP prediction. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-12). View Source
- [2] Waring, M. J. (2010). Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. View Source
